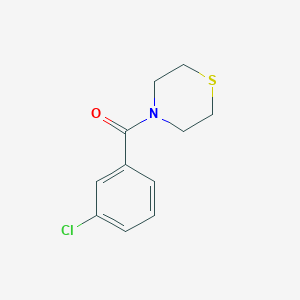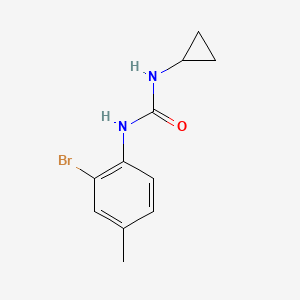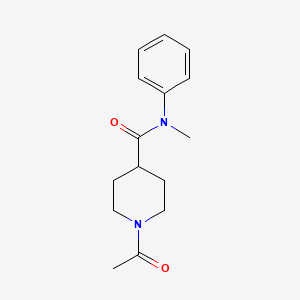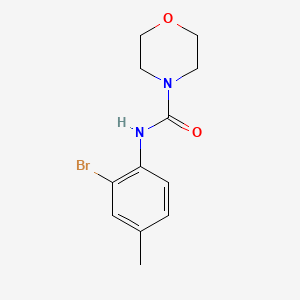
N,5-dimethyl-N-phenylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-dimethyl-N-phenylthiophene-2-carboxamide, also known as DPT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DPT belongs to the class of compounds known as thieno[3,2-b]thiophenes, which have been shown to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of N,5-dimethyl-N-phenylthiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and survival. N,5-dimethyl-N-phenylthiophene-2-carboxamide has been shown to inhibit the activity of protein kinase B (AKT), which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
N,5-dimethyl-N-phenylthiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N,5-dimethyl-N-phenylthiophene-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. N,5-dimethyl-N-phenylthiophene-2-carboxamide has also been shown to reduce the production of reactive oxygen species (ROS), which can cause damage to cells and contribute to the development of diseases such as cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,5-dimethyl-N-phenylthiophene-2-carboxamide in scientific research is its high purity and stability, which allows for accurate and reproducible experiments. However, one limitation of using N,5-dimethyl-N-phenylthiophene-2-carboxamide is its relatively high cost compared to other compounds used in research.
Future Directions
There are several potential future directions for research on N,5-dimethyl-N-phenylthiophene-2-carboxamide. One area of interest is the development of N,5-dimethyl-N-phenylthiophene-2-carboxamide analogs with improved therapeutic properties. Another potential direction is the investigation of the use of N,5-dimethyl-N-phenylthiophene-2-carboxamide in combination with other drugs or therapies, in order to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of N,5-dimethyl-N-phenylthiophene-2-carboxamide and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of N,5-dimethyl-N-phenylthiophene-2-carboxamide involves the reaction of 2-aminothiophene with N,N-dimethylformamide dimethyl acetal, followed by the addition of phenyl isocyanate. This method has been reported to yield N,5-dimethyl-N-phenylthiophene-2-carboxamide in good yields and high purity.
Scientific Research Applications
N,5-dimethyl-N-phenylthiophene-2-carboxamide has been the subject of several scientific studies due to its potential therapeutic properties. One of the main areas of research has been in the field of cancer treatment, where N,5-dimethyl-N-phenylthiophene-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro. Other studies have investigated the potential use of N,5-dimethyl-N-phenylthiophene-2-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N,5-dimethyl-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-10-8-9-12(16-10)13(15)14(2)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCMEOFNKFSUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-phenylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B7513209.png)
![(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)
![N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7513236.png)


![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7513263.png)


![3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7513275.png)